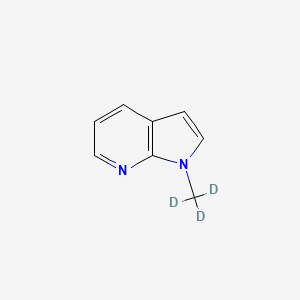

N-Methyl-d3-7-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

135.18 g/mol |

IUPAC Name |

1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3 |

InChI Key |

ZVOCBNCKNQJAFL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2 |

Canonical SMILES |

CN1C=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl D3 7 Azaindole and Its Derivatives

Strategies for N-Methyl-d3-7-Azaindole Synthesis

The synthesis of this compound can be approached in two primary ways: by introducing the deuterated methyl group onto a pre-formed 7-azaindole (B17877) core or by constructing the heterocyclic system with the deuterated methyl group already in place.

Isotopic Methylation Techniques

A prevalent and direct method for the synthesis of this compound involves the N-methylation of 7-azaindole using a deuterated methylating agent. A common procedure utilizes a strong base to deprotonate the pyrrolic nitrogen of the 7-azaindole, followed by quenching with an isotopically labeled methyl source. acs.org

A typical laboratory-scale synthesis is outlined in the following table:

| Step | Reagent/Condition | Purpose |

| 1 | 7-azaindole, Anhydrous DMF | Dissolution of the starting material |

| 2 | Sodium hydride (NaH), 0 °C to rt | Deprotonation of the N1-H of the pyrrole (B145914) ring |

| 3 | Methyl-d3 iodide (CD3I), 0 °C to rt | Introduction of the deuterated methyl group |

| 4 | Ice-cold water, Ethyl acetate | Quenching of the reaction and extraction |

This method is efficient for the late-stage introduction of the isotopic label. The choice of a strong base like sodium hydride ensures complete deprotonation, leading to regioselective methylation at the N1 position. The use of deuterated methyl iodide (CD3I) is a common and effective way to incorporate the trideuteromethyl group.

De novo Synthesis with Deuterium (B1214612) Incorporation

While direct methylation is common, a de novo synthesis approach allows for the construction of the N-methylated 7-azaindole skeleton from simpler precursors. Although direct de novo syntheses of this compound are not widely reported, a plausible strategy involves the synthesis of an N-methylated precursor which is then cyclized to form the 7-azaindole ring.

One such conceptual pathway could begin with a substituted pyridine (B92270) derivative that already contains the N-trideuteromethyl group. For instance, a suitably functionalized 2-amino-3-halopyridine could be N-methylated with a deuterated reagent prior to the cyclization step that forms the pyrrole ring.

Catalytic Approaches in 7-Azaindole Ring Construction Relevant to N-Methylation

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed, Rhodium-Catalyzed)

Transition metal catalysis, particularly with palladium and rhodium, offers powerful tools for the construction of the 7-azaindole core. Current time information in Bangalore, IN.rsc.org These methods often involve the coupling of a substituted pyridine with a suitable partner, followed by an intramolecular cyclization.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling reactions that can be adapted for 7-azaindole synthesis. For example, a Sonogashira coupling of an aminohalopyridine with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization, is a common strategy. nih.gov Another approach involves the palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate. nih.gov

A summary of representative palladium-catalyzed methods is provided below:

| Reaction Type | Starting Materials | Catalyst System | Reference |

| Sonogashira Coupling/Cyclization | Amino-halopyridines, Terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | nih.gov |

| Annulation | ortho-Iodoarylamines, Allyl acetate | Pd(OAc)2, LiCl, K2CO3 | nih.gov |

| Aminocarbonylation | Halo-substituted 7-azaindoles | Pd(OAc)2, Xantphos | rsc.org |

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been effectively employed in the synthesis of 7-azaindoles. Rhodium(III)-catalyzed oxidative annulation of N-aryl-7-azaindoles with alkynes via a double C-H activation is a notable example. acs.org These reactions can provide access to complex 7-azaindole derivatives. rsc.org

Base-Mediated Annulation Methods

Base-mediated annulation reactions provide an alternative to transition metal-catalyzed approaches for constructing the 7-azaindole ring. These methods often involve the condensation of a substituted picoline with a nitrile or an aldehyde in the presence of a strong base. For instance, the reaction of 2-fluoro-3-picoline with a nitrile in the presence of a strong base like an alkali amide can lead to the formation of the 7-azaindole ring. beilstein-journals.org

Cascade and Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical route to the 7-azaindole core. These reactions can be catalyzed by transition metals or mediated by bases. For example, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of substituted 7-azaindoles. beilstein-journals.org Alkali-amide controlled domino reactions of 2-fluoro-3-methylpyridine (B30981) with aldehydes can also selectively produce 7-azaindoles. beilstein-journals.org

Regioselective Functionalization and Derivatization of the 7-Azaindole Core

The ability to selectively introduce functional groups at specific positions on the 7-azaindole ring is paramount for developing new chemical entities with desired properties. The electronic nature of the fused pyridine and pyrrole rings dictates the reactivity, presenting both challenges and opportunities for synthetic chemists.

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying the 7-azaindole core, avoiding the need for pre-functionalized starting materials. rsc.org

C-2 and C-3 Positions: The pyrrole ring is generally more susceptible to electrophilic attack and C-H activation. Palladium-catalyzed C-2 arylation of 7-azaindole has been achieved using aryl iodides. rsc.org Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes provides an efficient route to construct the 7-azaindole scaffold itself, implying potential for direct functionalization. rsc.org For the C-3 position, regioselective sulfenylation of N-sulfonyl protected 7-azaindoles has been developed under transition-metal-free conditions, using TBAI as a promoter. rsc.org Additionally, an iodine-catalyzed method allows for the direct C-3 chalcogenation (sulfenylation, selenylation, thiocyanation, and selenocyanation) of NH-free 7-azaindoles. acs.org

C-6 and C-7 Positions: Functionalization of the pyridine ring is more challenging. However, strategies utilizing N-oxides have proven effective. Palladium-catalyzed C-6 arylation of 7-azaindole N-oxides with aryl bromides has been reported. mdpi.com Similarly, direct C-7 arylation of N-methyl 6-azaindole (B1212597) N-oxide can be achieved under similar conditions. mdpi.com The use of directing groups, such as N-amino-7-azaindole, has enabled ruthenium-catalyzed regioselective annulation at the C-position of N-aryl amides. acs.org

Table 1: Regioselective C-H Functionalization of 7-Azaindole

| Position | Method | Reagents/Catalyst | Reference |

|---|---|---|---|

| C-2 | Palladium-catalyzed arylation | Aryl iodide, Pd catalyst | rsc.org |

| C-3 | Sulfenylation | Sulfonyl chlorides, TBAI | rsc.org |

| C-3 | Chalcogenation | Thiophenols, diselenides, KSCN, KSeCN, I₂/DMSO | acs.org |

| C-6 | Palladium-catalyzed arylation | 7-Azaindole N-oxide, Aryl bromide, Pd(OAc)₂, DavePhos | mdpi.com |

| C-7 | Palladium-catalyzed arylation | 6-Azaindole N-oxide, Aryl bromide, Pd(OAc)₂ | mdpi.com |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, enabling the synthesis of a diverse array of 7-azaindole derivatives. nih.govmdpi.com These reactions typically require a halogenated azaindole precursor.

Suzuki-Miyaura Coupling: This reaction is widely used for introducing aryl and heteroaryl groups. An efficient one-pot, sequential C-3 and C-6 diarylation of a 3-iodo-6-chloro-N-methyl-7-azaindole precursor has been developed using a Pd₂dba₃/SPhos catalytic system. nih.govacs.orgnih.gov This method demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the boronic acid coupling partner. nih.govacs.org The reaction has also been applied to synthesize 2-aryl-7-azaindoles from 2-iodo-7-azaindole precursors. bohrium.com

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties. It has been employed in the synthesis of 7-azaindole derivatives from 3-alkynyl-2-aminopyridines, followed by acid-catalyzed ring closure. nih.govmdpi.com The reaction conditions often involve a Pd catalyst, a copper(I) co-catalyst, and a base. nih.govmdpi.com

Heck Reaction: The Heck reaction allows for the introduction of vinyl groups. It has been used to functionalize iodo-7-azaindole precursors with various alkenes. atlanchimpharma.com

Table 2: Cross-Coupling Reactions for 7-Azaindole Functionalization

| Reaction | Position(s) | Key Precursor | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-3, C-6 | 3-Iodo-6-chloro-7-azaindole | Pd₂dba₃/SPhos | Diaryl-7-azaindoles | nih.govacs.orgnih.gov |

| Suzuki-Miyaura | C-2 | 2-Iodo-7-azaindole | Pd catalyst | 2-Aryl-7-azaindoles | bohrium.com |

| Sonogashira | Pyrrole ring formation | 3-Alkynyl-2-aminopyridine | CuI/Pd(PPh₃)₄ | 7-Azaindole derivatives | nih.govmdpi.com |

| Heck | C-3 | 3-Iodo-7-azaindole | Pd catalyst | 3-Vinyl-7-azaindoles | atlanchimpharma.com |

The inherent electronic properties of the 7-azaindole ring system allow for both electrophilic and nucleophilic substitution reactions, although the reactivity is modulated compared to indole (B1671886) itself. pitt.eduresearchgate.net

Electrophilic Substitution: The pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack, primarily at the C-3 position. researchgate.netuni-rostock.de Halogenation, such as iodination, can be achieved at the C-3 position using reagents like N-iodosuccinimide (NIS). nih.govacs.org

Nucleophilic Substitution: The pyridine ring is electron-deficient, making it a target for nucleophilic attack, especially when activated by a leaving group. Nucleophilic displacement of halogens at positions alpha and gamma to the pyridine nitrogen can be carried out, though often requiring vigorous conditions. pitt.edu The use of N-oxides can facilitate nucleophilic attack, as seen in the Reissert-Henze reaction, which allows for the introduction of halogens and other nucleophiles at the C-6 position. nii.ac.jp

The 7-azaindole scaffold is valuable in the development of chemical probes for biological research. smolecule.com The introduction of specific functional groups is key to their application. For instance, the bromine substituent at position 5 and the fluorine atom at position 4 in compounds like 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole provide sites for further modification and modulate the electronic properties and metabolic stability. The photophysical properties of the azaindole core are also exploited in the synthesis of fluorescent probes.

Green Chemistry Approaches and Scalability in Deuterated Azaindole Synthesis

As the demand for deuterated compounds and their derivatives grows, the development of green and scalable synthetic routes is crucial.

Green Chemistry Principles: The application of green chemistry principles, such as using less hazardous reagents, minimizing waste, and employing catalytic processes, is becoming increasingly important. ijnc.ir Microwave-assisted synthesis has been shown to accelerate reactions in the synthesis of azaindoles, reducing reaction times and potentially energy consumption. researchgate.net One-pot reactions, like the sequential Suzuki-Miyaura coupling for diaryl-7-azaindoles, improve efficiency by reducing the number of workup and purification steps. nih.govnih.gov

Scalability: For the industrial production of this compound, scalable synthetic methods are essential. A scalable approach for the synthesis of 7-azaindolines and 7-azaindoles using O-vinylhydroxylamines as ring-annulation reagents has been reported. chemrxiv.org This method avoids costly transition metal catalysts and high temperatures. chemrxiv.org Another scalable synthesis of 7-methyl-4-azaindole utilizes a bromine atom as a placeholder, which is removed in the final reductive cyclization step. researchgate.netkisti.re.kr Such strategies are vital for the cost-effective and environmentally responsible production of these important compounds. A novel one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine and arylaldehydes offers a streamlined process that avoids stoichiometric oxidants. rsc.org

Mechanistic and Kinetic Investigations of N Methyl D3 7 Azaindole Reactions

Kinetic Isotope Effect (KIE) Studies Using N-Methyl-d3-7-Azaindole

The kinetic isotope effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). For hydrogen/deuterium (B1214612) KIEs, this is expressed as kH/kD. The magnitude of the KIE can provide crucial information about the mechanism of a reaction, particularly whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orgcore.ac.uk

The replacement of hydrogen with deuterium results in a C-D bond that is stronger and has a lower zero-point vibrational energy than a C-H bond. portico.orgd-nb.info Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will exhibit a "primary" kinetic isotope effect, where kH/kD is significantly greater than 1. core.ac.ukportico.org The theoretical maximum for a primary KIE at room temperature is around 7, though values can vary. princeton.edu

While specific studies detailing the use of this compound to probe the rate-determining steps of general organic reactions are not prevalent in the reviewed literature, the principle remains a cornerstone of physical organic chemistry. For instance, if this compound were involved in a reaction where a C-H bond of the N-methyl group is cleaved in the rate-limiting step (e.g., in certain oxidation or deprotonation reactions), a significant primary KIE would be expected. Conversely, if the KIE is close to unity (kH/kD ≈ 1), it suggests that the C-H bond of the N-methyl group is not broken in the rate-determining step. This principle is widely applied, for example, in studying cytochrome P450-mediated drug metabolism, where deuteration of metabolically labile sites, including N-methyl groups, can slow down the reaction rate, a direct consequence of the KIE. nih.gov

| Reaction Type | Isotopically Labeled Position | Expected kH/kD | Implication for Rate-Determining Step |

| C-H abstraction from N-methyl group | N-CD3 | > 1 (Primary KIE) | C-H bond cleavage is rate-determining. core.ac.uk |

| Reaction at another site of the molecule | N-CD3 | ≈ 1 (Secondary KIE) | C-H bond cleavage is not rate-determining. wikipedia.org |

This table illustrates the expected kinetic isotope effects and their mechanistic implications in hypothetical reactions involving this compound.

Beyond identifying the rate-determining step, KIEs can also offer insights into the geometry and nature of the transition state. princeton.edu The magnitude of the primary KIE is sensitive to the linearity of the bond breaking/forming process in the transition state. princeton.edu A linear transfer of a hydrogen atom generally leads to a larger KIE compared to a bent transition state.

Secondary kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken, can also provide valuable mechanistic information. wikipedia.org SKIEs are typically much smaller than primary KIEs. An inverse KIE (kH/kD < 1) can occur if the transition state has a higher vibrational force constant for the C-D bond compared to the reactant, often seen when hybridization changes from sp3 to sp2. Conversely, a normal SKIE (kH/kD > 1) can be observed when hybridization changes from sp2 to sp3. These effects can help to distinguish between different reaction pathways, for example, SN1 and SN2 reactions. wikipedia.org In the context of this compound, a reaction occurring elsewhere on the azaindole ring could still exhibit a small secondary KIE, providing clues about changes in the electronic or steric environment of the N-methyl group during the transition state.

Mechanistic Analysis of Functionalization Reactions of 7-Azaindoles

The 7-azaindole (B17877) scaffold is a key component in many biologically active molecules and pharmaceuticals. researchgate.netrsc.org Consequently, the development of efficient and selective methods for its functionalization is a significant area of research. Mechanistic studies are crucial for optimizing reaction conditions and controlling regioselectivity.

Transition metal catalysis is a cornerstone of 7-azaindole functionalization. researchgate.net The choice of catalyst and additives can dramatically influence the outcome and selectivity of these reactions. For instance, palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation. In the synthesis of 2-substituted 7-azaindoles, a palladium-catalyzed Sonogashira coupling followed by a C-N cyclization has been shown to be effective. researchgate.net The use of additives like 18-crown-6 (B118740) was found to be crucial for the efficiency of the cyclization step, likely by enhancing the nucleophilicity of the intermediate. researchgate.net

In Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes, silver-based additives (e.g., Ag2CO3, AgSbF6) have been shown to play a multifaceted role. rsc.org Density functional theory (DFT) studies suggest that the silver additive can act as an oxidant, regenerating the active Rh(III) catalyst and accelerating key steps like C-H activation and reductive elimination. rsc.org This highlights how additives can fundamentally alter the catalytic cycle and improve reaction efficiency.

Furthermore, in the direct C-H functionalization of 7-azaindoles, the choice of ligand and oxidant is critical for controlling regioselectivity. For the C-3 alkenylation of 7-azaindoles, a system of Pd(OAc)2 with PPh3 as a ligand and Cu(OTf)2 as an oxidative cocatalyst under an oxygen atmosphere was found to be effective.

| Reaction | Catalyst/Additive | Role | Observed Selectivity |

| Synthesis of 2-substituted 7-azaindoles | Pd catalyst, 18-crown-6 | Facilitates C-N cyclization | Formation of 2-substituted products. researchgate.net |

| Rh(III)-catalyzed 7-azaindole synthesis | Rh(III) catalyst, Ag+ additive | Oxidant, accelerates catalytic steps | Promotes overall reaction efficiency. rsc.org |

| C-3 Alkenylation of 7-azaindoles | Pd(OAc)2, PPh3, Cu(OTf)2 | Catalysis and re-oxidation | Selective functionalization at the C-3 position. |

This table summarizes the role of various catalysts and additives in controlling the selectivity of 7-azaindole functionalization reactions.

Understanding the intermediates and transition states in a reaction is key to unraveling its mechanism. In the synthesis of 7-azaindoles, various intermediates have been proposed and, in some cases, characterized. For example, in the Rh(III)-catalyzed annulation of aminopyridines with alkynes, a cationic Rh(III)-pyridyl+ complex is proposed as the key catalytically relevant species that undergoes C-H activation. rsc.org

Spectroscopic techniques and computational studies are invaluable for characterizing these transient species. In a study of the Chan-Lam N-arylation of 7-azaindole, dimeric copper(II)-7-azaindole complexes were isolated and characterized by single-crystal X-ray analysis, providing direct evidence for the catalyst's resting state and supporting a proposed mechanistic pathway.

Kinetic isotope effect studies, as discussed in section 3.1, are also employed to probe intermediates and transition states. In a ruthenium-catalyzed cross-dehydrogenative annulation of N-(7-azaindole)benzamides, a small KIE value of 1.17 was observed, suggesting that the C-H activation step is likely not the rate-determining step of the reaction. acs.org This points towards other steps, such as the annulation or reductive elimination, as being kinetically more significant.

Proton Transfer Dynamics and Tautomerization Mechanisms

7-Azaindole is a classic model system for studying proton transfer, a fundamental process in chemistry and biology. In non-polar solvents, 7-azaindole forms a hydrogen-bonded dimer that can undergo excited-state double proton transfer (ESDPT) upon photoexcitation. rsc.org This process is of interest as a model for mutations in DNA base pairs.

The mechanism of this double proton transfer—whether it is a concerted (simultaneous) or a stepwise (sequential) process—has been a subject of extensive research. rsc.org Femtosecond spectroscopy and theoretical calculations have been employed to investigate these dynamics. While some studies have suggested a stepwise mechanism involving a zwitterionic intermediate, a significant body of evidence points towards a concerted, albeit potentially asynchronous, transfer of the two protons. rsc.orgwalisongo.ac.id

Deuterium labeling has been instrumental in these studies. The substitution of the N-H protons with deuterium leads to a significant kinetic isotope effect on the rate of proton transfer. For example, in the excited-state double proton transfer of the 7-azaindole dimer, the rate constant for the deuterated species is significantly lower than for the protonated species. This large KIE is often taken as evidence for the involvement of quantum mechanical tunneling in the proton transfer process. nih.gov

| System | Method | Key Finding | Deuterium Isotope Effect (kH/kD) |

| 7-Azaindole Dimer (in non-polar solvent) | Femtosecond Spectroscopy | Excited-state double proton transfer | Significant, suggests tunneling. nih.gov |

| 7-Azaindole in Alcohols | Time-resolved fluorescence | Concerted double-proton transfer involving solvent | kH/kD measured in ROH/ROD mixtures. walisongo.ac.id |

| 7-Azaindole in Reverse Micelles | Time-resolved fluorescence | Anomalously fast proton transfer | Large KIE of ~5 observed. |

This table presents key findings from studies on the proton transfer dynamics of 7-azaindole, highlighting the role of deuterium isotope effects.

In protic solvents like alcohols, the proton transfer can be mediated by solvent molecules, forming a cyclic complex that facilitates a concerted transfer of multiple protons. walisongo.ac.id Studies using mixtures of protiated and deuterated alcohols have provided evidence for the involvement of two protons in the transition state for this process in methanol (B129727) and ethanol. walisongo.ac.id

Excited-State Proton Transfer (ESPT) in 7-Azaindole Systems

Excited-state proton transfer (ESPT) is a significant photochemical process observed in 7-azaindole and its derivatives. Upon electronic excitation, the acidity of the pyrrole (B145914) N-H proton and the basicity of the pyridine (B92270) nitrogen atom increase markedly. acs.org This phenomenon drives the transfer of a proton, often in a concerted double proton transfer within a dimer or in conjunction with solvent molecules. acs.orgbarbatti.org

In dimeric systems of 7-azaindole held together by double hydrogen bonds, electronic excitation can lead to a concerted double proton transfer. acs.org However, the symmetry of the dimer plays a crucial role. For instance, the C2h dimer of 7-azaindole undergoes a concerted double proton transfer. acs.org Isotopic substitution, such as deuteration, has been instrumental in elucidating the dynamics of this process. Studies on deuterated 7-azaindole dimers, such as (7AI)₂-dd (where both N-H hydrogens are replaced by deuterium) and (7AI)₂-hd (singly deuterated), have provided insights into the concerted mechanism. rsc.orgrsc.org In the monodeuterated dimer, a single-proton transfer is observed without the characteristic emission of a double proton transfer. rsc.org The rate of the ESPT reaction is also found to be dependent on which monomer unit within the dimer is excited. rsc.org

Theoretical investigations using methods like time-dependent density functional theory (TDDFT) have further explored the ESPT mechanism. researchgate.netnih.gov These studies support a concerted mechanism over a stepwise one, with a lower energy barrier for the concerted pathway in the excited state. nih.gov The presence of water molecules can facilitate the proton transfer, forming a cyclically hydrogen-bonded complex. nih.gov The rate of proton transfer, however, is observed to be slower in the confined water nanopools of reverse micelles compared to bulk water. nih.gov

Methyl substitution, as in 3-methyl-7-azaindole, also influences the ESPT process. While double proton transfer has been reported for its dimers, the absence of the typical tautomer emission band in some experiments suggests a more complex behavior. acs.orgnih.gov

| System | Proton Transfer Type | Experimental Conditions | Key Findings |

| 7-Azaindole Dimer (7AI)₂-hd | Single-Proton Transfer | 2-methylbutane | No emission from double proton transfer observed. rsc.org |

| 7-Azaindole Dimer (7AI)₂-dd | Concerted Double-Proton Transfer | Free jet | Symmetrical (C2h) excited state. rsc.org |

| 7-Azaindole in Water | Double-Proton Transfer | Water nanopools | Rate is slower than in bulk water and depends on nanopool size. nih.gov |

| (3-methyl-7-azaindole)-(7-azaindole) Heterodimer | Concerted Double-Proton Transfer (Theoretical) | Gas phase (theoretical) | Concerted mechanism has a lower energy barrier than stepwise. nih.gov |

Intramolecular and Intermolecular Hydrogen Bonding Networks

The structure and reactivity of 7-azaindole and its derivatives are significantly influenced by hydrogen bonding. The 7-azaindole moiety contains both a hydrogen bond donor (the pyrrolic N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom), allowing for the formation of robust hydrogen-bonded networks. depositolegale.it

Intermolecular Hydrogen Bonding:

7-azaindole readily forms dimeric structures through double hydrogen bonds, which are central to the ESPT process discussed previously. rsc.orgnih.gov It also forms hydrogen-bonded complexes with protic solvents like methanol, formamide, and formic acid. nih.govacs.org The strength and nature of these interactions have been investigated using various spectroscopic and computational methods. For instance, in complexes with protic solvents, the hydrogen bonds are generally electrostatic in nature. nih.gov The charge transfer delocalization interaction plays a crucial role in stabilizing these intermolecular hydrogen bonds. acs.org

The formation of these hydrogen-bonded networks is a key strategy in the design of supramolecular structures and coordination polymers. rsc.orgrsc.orgacs.org The predictable R²₂(8) dimerization motif of 7-azaindoles is a reliable tool in crystal engineering. rsc.org

Intramolecular Hydrogen Bonding:

The interplay between hydrogen bonding and other noncovalent interactions, such as n → π* interactions, has also been studied. In complexes of 7-azaindole with fluorinated pyridines, an n → π* interaction between the nitrogen of 7-azaindole and the pyridine ring occurs alongside the expected hydrogen bond. acs.org The strength of these interactions can be tuned by substituents on the 7-azaindole ring; electron-donating groups weaken the hydrogen bond but enhance the n → π* interaction. acs.org

| Interacting Molecules | Type of Hydrogen Bond | Key Characteristics |

| 7-Azaindole Dimer | Intermolecular (N-H···N) | Forms a C2h symmetric dimer, crucial for concerted ESPT. acs.orgrsc.org |

| 7-Azaindole - Methanol | Intermolecular | Charge transfer delocalization stabilizes the hydrogen bond. acs.org |

| 7-Azaindole - Formic Acid | Intermolecular | Identified as the dominant interaction for tautomerization. nih.gov |

| 7-Azaindole-N-oxide Lanthanide Complexes | Inter- and Intramolecular | Influences coordination geometry and structural outcomes. rsc.orgrsc.org |

| 7-Azaindole - 2,6-Difluoropyridine | Intermolecular (N-H···N) and n → π | Coexistence of hydrogen bonding and n → π interactions. acs.org |

Computational and Theoretical Studies on N Methyl D3 7 Azaindole Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of N-Methyl-d3-7-azaindole and its analogs. These methods offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the molecular structures and reactivity of 7-azaindole (B17877) derivatives.

DFT calculations have been employed to optimize the geometries of 7-azaindole and its derivatives, providing detailed information on bond lengths and angles. researchgate.netresearchgate.net For instance, studies on chloro-substituted 7-azaindole-3-carbaldehydes have utilized DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D to analyze molecular structures. mdpi.comdntb.gov.ua These calculations are often validated by comparison with experimental data from techniques like X-ray diffraction. mdpi.comdntb.gov.ua

The reactivity of 7-azaindole systems has also been a focus of DFT studies. For example, in the context of Rh(III)-catalyzed synthesis of 7-azaindoles, DFT simulations have shown that the presence of a silver additive can improve the reactivity of the catalyst by allowing access to higher oxidation states and making the Rh-catalyst more electrophilic. rsc.orgrsc.org These studies reveal that the barriers of the elementary steps in the reaction mechanism decrease significantly, highlighting the role of the additive in promoting the reaction. rsc.orgrsc.org Furthermore, DFT calculations have been used to predict the outcome of electrophilic substitution reactions on the 7-azaindole ring. researchgate.net

The following table summarizes representative bond lengths of 7-azaindole calculated at different levels of theory and compared with experimental data.

| Bond | B3LYP/6-311G(d,p) (Å) | CASSCF/6-31G(d,p) (Å) | Experimental (Å) |

| C2–C3 | 1.369 | 1.365 | - |

| C3a–C7a | 1.424 | 1.410 | - |

| C3a–C4 | 1.399 | 1.400 | - |

| C5–C6 | 1.405 | 1.406 | - |

| N7–C7a | 1.328 | 1.326 | - |

| C2–H | 1.079 | 1.070 | - |

| C4–H | 1.085 | 1.076 | - |

| C6–H | 1.086 | 1.076 | - |

| Data sourced from a Franck-Condon analysis of fluorescence emission spectra. researchgate.net |

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods are utilized to analyze the electronic structure of 7-azaindole systems. Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF), provide a high level of theory for studying excited states. researchgate.net These methods have been used to interpret geometry changes upon electronic excitation. researchgate.net For example, ab initio calculations have shown that upon excitation to the first excited state, the pyridine (B92270) ring of 7-azaindole expands while the pyrrole (B145914) ring undergoes minor changes. researchgate.nethhu.de

Semi-empirical methods, though less accurate, offer a computationally less expensive way to study large systems and have been historically used to gain insights into the electronic properties of 7-azaindole. researchgate.netdtic.mil These methods, in conjunction with experimental data, have helped in understanding the static and dynamic properties of both the bare molecule and its clusters. dtic.mil The combination of these theoretical approaches provides a comprehensive picture of the electronic landscape of these molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing insights into processes that are often difficult to observe experimentally.

MD simulations have been used to investigate the distribution and favorable binding sites of 7-azaindole and its analogs at interfaces, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, which serves as a model for cell membranes. researchgate.net These studies have shown that while 7-azaindole has a broad distribution across the heterogeneous bilayer interface, more hydrophobic analogs tend to localize more homogeneously within the hydrocarbon core. researchgate.net Such simulations are crucial for understanding how these molecules interact with biological environments.

Conformational analysis, often coupled with quantum chemical calculations, is essential for understanding the structure-property relationships of 7-azaindole derivatives. ecampus.comrsc.org For complex systems, such as carboxylic acid dimers, where numerous conformers can exist, computational analysis is vital. rsc.org The use of auxiliary molecules like 7-azaindole can simplify this analysis by breaking up aggregates and reducing the number of conformers that need to be considered. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for accurate structural and electronic characterization.

Theoretical methods, particularly DFT, have been successfully used to calculate and predict various spectroscopic properties of 7-azaindole and its derivatives. This includes the prediction of vibrational spectra (Infrared and Raman), which helps in the assignment of experimental bands to specific molecular vibrations. mdpi.comdntb.gov.ua For instance, theoretical calculations have been used to examine the influence of the internal rotation of an aldehyde group on the spectroscopic properties of chloro-substituted 7-azaindole-3-carbaldehydes. mdpi.comdntb.gov.ua

Furthermore, computational methods have been employed to predict electronic spectra, such as UV absorption and X-ray emission spectra. researchgate.netmdpi.comresearchgate.net The calculated excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra to identify and characterize electronic transitions. researchgate.netmdpi.com Similarly, predicted X-ray emission spectra provide valuable information about the core electronic structure. researchgate.net The good agreement often found between theoretical predictions and experimental data validates the computational methods used. researchgate.netmdpi.comresearchgate.net

The table below shows a comparison of experimental and theoretical rotational constants for 7-azaindole, demonstrating the accuracy of the computational predictions.

| Rotational Constant | Experimental (MHz) | Theoretical (MHz) |

| A | 3928.93 | 3945 |

| B | - | - |

| C | 1188.128 | 1189 |

| Theoretical values calculated at the B3LYP/6-311G(d,p) level. researchgate.net |

Self-Association and Intermolecular Interactions of 7-Azaindole Derivatives

The ability of 7-azaindole and its derivatives to form hydrogen-bonded self-assemblies is a key feature that has been extensively studied using computational methods. These interactions are fundamental to their role in various chemical and biological systems.

Computational studies have been crucial in understanding the self-association of 7-azaindole, which readily forms cyclic dimers through complementary N-H···N hydrogen bonds in nonpolar solvents. researchgate.netresearchgate.net DFT calculations have been used to analyze the stability of different dimer conformations. For instance, in studies of chloro-7-azaindole-3-carbaldehydes, calculations indicated that the relative stability of different dimer types depends on the position of the chloro substituent. researchgate.net The formation of tetrameric units has also been investigated computationally. researchgate.net

The intermolecular interactions of 7-azaindole derivatives are not limited to self-association. Their interactions with other molecules, such as solvents or biological macromolecules, are also of great interest. acs.orgresearchgate.net Computational studies have explored the competition between conventional hydrogen bonding and other non-covalent interactions, such as n → π* interactions, in complexes of 7-azaindole with other molecules. researchgate.net These studies provide a detailed understanding of the forces governing molecular recognition.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. These studies are vital in the field of drug discovery and design.

For 7-azaindole derivatives, which are scaffolds for many biologically active compounds, SAR and QSAR studies provide valuable insights for optimizing their properties. For example, 3D-QSAR studies on 7-azaindole derivatives as ROCK-2 inhibitors have been performed to understand the structural features that enhance inhibitory activity. nih.gov These studies have revealed that specific substitutions at different positions on the 7-azaindole ring can significantly impact biological activity. nih.gov

SAR studies have been systematically applied to various classes of 7-azaindole-based inhibitors, such as those targeting PI3Kγ. nih.gov The large volume of data generated from these studies helps guide lead optimization efforts. nih.gov For instance, SAR studies on 7-azaindole derivatives as anticancer agents have shown that positions 1, 3, and 5 of the ring are often key sites for modification to enhance efficacy. researchgate.netnih.gov Similarly, SAR studies on HIV-1 integrase inhibitors have highlighted the importance of specific aryl groups at the C6 position for increased inhibition. acs.org

The following table summarizes key findings from a 3D-QSAR study on 7-azaindole derivatives as ROCK-2 inhibitors.

| Structural Feature | Impact on Activity |

| Electropositive group on methoxy-benzene ring | Enhances biological activity |

| Bulky substitutions in methyl dihydroindole region | Preferred for activity |

| Hydrogen bond donor at R1 position | Enhances inhibitory activity |

| Based on CoMFA and CoMSIA models. nih.gov |

Advanced Analytical and Spectroscopic Applications in N Methyl D3 7 Azaindole Research

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. The introduction of deuterium (B1214612) into N-Methyl-7-azaindole offers distinct advantages in NMR-based studies, from simplifying complex spectra to probing intricate molecular interactions.

Deuterium as a Probe for Structural Elucidation and Dynamic Processes

The replacement of protons with deuterium in N-Methyl-d3-7-azaindole has a profound effect on its NMR signature. Since deuterium has a spin of 1, in contrast to the spin-1/2 of protons, it is typically not observed in standard ¹H NMR spectra. This isotopic substitution leads to the disappearance of the N-methyl proton signal, a phenomenon that can be invaluable for simplifying crowded spectral regions and aiding in the unambiguous assignment of other proton resonances within the molecule.

Beyond spectral simplification, deuterium labeling is a powerful tool for studying dynamic processes. The change in mass upon deuterium substitution can influence the rates of chemical reactions and conformational changes, an effect known as the kinetic isotope effect. While specific studies on the dynamic processes of this compound are not widely documented, the principles of deuterium labeling suggest its utility in investigating phenomena such as methyl group rotation or intermolecular exchange processes. In solid-state NMR, deuterium's smaller quadrupole moment compared to other quadrupolar nuclei can provide more informative spectra for studying molecular orientation and dynamics in partially ordered systems like lipid membranes. lcms.cz

Use in Ligand-Protein Interaction Studies (e.g., by NMR titration)

The study of how ligands interact with proteins is fundamental to drug discovery and chemical biology. NMR titration is a sensitive method for characterizing these interactions, where changes in the NMR spectrum of a protein or a ligand are monitored upon the addition of its binding partner. This compound can be a valuable tool in such studies.

Conversely, in ligand-observed NMR experiments, the deuteration of the N-methyl group can help to focus the analysis on the other protons of the 7-azaindole (B17877) core. The changes in their chemical shifts and relaxation properties upon binding to a protein can provide detailed information about the binding mode and the environment of the ligand in the protein's binding pocket.

Applications in Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds, such as this compound, is crucial for enhancing the accuracy and reliability of quantitative MS-based assays and for tracing the metabolic fate of molecules.

Use as Internal Standards in Quantitative Analytical Methods

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound, with a mass increase of three units compared to its non-deuterated counterpart, is an excellent internal standard for the quantification of N-Methyl-7-azaindole. Because their physicochemical properties are nearly identical, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source. This co-elution and similar behavior ensure that any sample loss during preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. By comparing the signal intensity of the analyte to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Table 1: Properties of N-Methyl-7-azaindole and its Deuterated Analog as an Internal Standard

| Property | N-Methyl-7-azaindole (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Chemical Structure | C₉H₁₀N₂ | C₉H₇D₃N₂ | Nearly identical chemical and physical properties. |

| Molecular Weight | 146.19 g/mol | 149.21 g/mol | Mass difference allows for distinct detection in MS. |

| Chromatographic Behavior | Co-elutes with the internal standard. | Co-elutes with the analyte. | Ensures that both compounds experience the same conditions during analysis. |

| Ionization Efficiency | Similar to the internal standard. | Similar to the analyte. | Minimizes variability in MS signal due to ionization differences. |

| Matrix Effects | Experiences similar matrix effects as the internal standard. | Experiences similar matrix effects as the analyte. | Improves accuracy by compensating for signal suppression or enhancement. |

Tracer Studies in In Vitro and Ex Vivo Research Models

Deuterium-labeled compounds are valuable tracers for studying the metabolic fate of molecules in biological systems. By introducing this compound into in vitro (e.g., cell cultures, microsomes) or ex vivo (e.g., tissue slices) models, researchers can track its transformation into various metabolites.

The distinct mass of the deuterated compound allows for the confident identification of its metabolites using mass spectrometry. As the parent compound is metabolized, the deuterium label is retained in the resulting products, which will also exhibit a mass shift compared to the metabolites of the non-deuterated analog. This enables the unambiguous identification of metabolic pathways, such as oxidation, hydroxylation, or conjugation, that the N-methyl-7-azaindole scaffold may undergo. Such studies are critical in drug development to understand the biotransformation of a potential drug candidate and to identify any potentially active or toxic metabolites.

Advanced Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and environment. The substitution of hydrogen with deuterium in this compound leads to predictable changes in its vibrational spectra, offering a powerful tool for spectral assignment and for studying intermolecular interactions.

The primary effect of deuteration on the vibrational spectrum is a shift of the vibrational frequencies involving the substituted atoms to lower wavenumbers. This is due to the increased mass of deuterium compared to hydrogen. For this compound, the C-D stretching and bending vibrations of the N-methyl-d3 group will appear at significantly lower frequencies than the corresponding C-H vibrations of the non-deuterated compound. This isotopic shift is invaluable for definitively assigning the vibrational modes associated with the N-methyl group.

Table 2: Expected Isotopic Shifts in the Vibrational Spectra of this compound

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Significance of Isotopic Shift |

| C-H/C-D Asymmetric Stretch | 2960 - 2980 cm⁻¹ | ~2200 - 2230 cm⁻¹ | Confirms assignment of methyl stretching modes. |

| C-H/C-D Symmetric Stretch | 2870 - 2890 cm⁻¹ | ~2100 - 2130 cm⁻¹ | Provides detailed structural information. |

| C-H/C-D Asymmetric Bend | 1440 - 1470 cm⁻¹ | ~1050 - 1080 cm⁻¹ | Aids in the analysis of complex spectral regions. |

| C-H/C-D Symmetric Bend | 1370 - 1390 cm⁻¹ | ~980 - 1000 cm⁻¹ | Helps to understand vibrational coupling in the molecule. |

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Derivatives

X-ray diffraction analysis is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the study of 7-azaindole derivatives, this method provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. The structural data obtained, such as bond lengths, bond angles, and crystal packing, are fundamental to understanding the compound's physical properties and structure-activity relationships.

Research has successfully employed single-crystal X-ray diffraction to confirm the structures of various complex 7-azaindole derivatives. For instance, the structure of a fluorescent 7-azaindole N-linked 1,2,3-triazole hybrid was unambiguously confirmed using this technique. rsc.org Similarly, detailed crystallographic studies have been performed on compounds like 7-azaindole-3-carboxaldehyde. acs.org

In a specific study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, synthesized from an indolyl-1,2,4-triazole precursor, was elucidated. mdpi.com The analysis revealed detailed crystallographic parameters, confirming the molecular connectivity and spatial arrangement. mdpi.com Such studies are crucial for validating synthetic pathways and for providing an empirical basis for molecular modeling and design. mdpi.com

The data below summarizes the crystallographic parameters determined for a precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1), and its resulting derivative (Compound 3). mdpi.com

| Parameter | Compound 1 | Compound 3 |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21 | P-1 |

| a (Å) | 6.23510(10) | 5.9308(2) |

| b (Å) | 26.0156(4) | 10.9695(3) |

| c (Å) | 12.4864(2) | 14.7966(4) |

| α (°) | 90 | 100.5010(10) |

| β (°) | 93.243(2) | 98.6180(10) |

| γ (°) | 90 | 103.8180(10) |

| Twist Angle (Indole/Triazole) | 4.94–7.22° | 12.65° |

Spectroscopic Probes in Chemical Biology and Material Science Research

The unique photophysical properties of the 7-azaindole scaffold make its derivatives highly effective as spectroscopic probes in diverse research areas. Their ability to fluoresce and interact with biological macromolecules allows for the investigation of complex systems.

Fluorescent Labeling and Imaging in Research Settings

Derivatives of N-methyl-7-azaindole are being developed as fluorescent molecules for labeling and imaging applications. For example, highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives have been synthesized and shown to be blue emissive in nature. acs.org The photophysical properties, including absorption and emission, of these compounds have been evaluated, highlighting their potential as fluorescent tags. acs.org

Furthermore, the synthesis of 7-azaindole N-linked 1,2,3-triazole hybrids has produced novel fluorescent compounds. rsc.org The inherent fluorescence of the 7-azaindole core is a key feature that is exploited in the design of these molecular probes for chemical biology. Another related compound, 7-azaserotonin, exhibits dual emission in alcohol solvents due to an excited-state proton transfer reaction, a photophysical property that can be harnessed for sensing applications. sigmaaldrich.com

Probing Protein Structure and Dynamics in Model Systems

The 7-azaindole scaffold is a valuable pharmacophore for designing small molecule probes to study protein structure and function. Its ability to form specific non-covalent interactions, such as hydrogen bonds and pi-stacking interactions, allows these derivatives to bind to protein targets with high affinity and specificity.

In a notable example, novel 7-azaindole derivatives were designed to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human ACE2 (hACE2) receptor. nih.gov Molecular docking and molecular dynamics simulations revealed that these compounds could stably bind at the protein-protein interface. nih.gov The 7-azaindole scaffold of one derivative, ASM-7, was found to form a hydrogen bond with ASP30 of hACE2 and a pi-cation interaction with LYS417 of the S1-RBD. nih.gov These specific interactions alter the structural dynamics of the proteins, reducing their binding affinity and providing a mechanism to impede viral entry. nih.gov Fragment-based screening has also identified the 7-azaindole core as a scaffold for developing inhibitors of protein kinase B, with iterative crystallography guiding the design of more potent and selective compounds. sigmaaldrich.com

The table below details the key molecular interactions observed between 7-azaindole derivatives and amino acid residues of the S1-RBD and hACE2 proteins, as identified through molecular dynamics simulations. nih.gov

| Compound | Interacting Protein Residue | Interaction Type |

|---|---|---|

| ASM-7 | ASP30 (hACE2) | Hydrogen Bond |

| LYS417 (S1-RBD) | Pi-Cation | |

| ARG403 (S1-RBD) | Pi-Cation & Hydrogen Bond | |

| ASM-2 | TYR505 (S1-RBD) | Hydrogen Bond & Pi-Pi |

| TYR449 (S1-RBD) | Pi-Pi | |

| LYS353 (hACE2) | Hydrogen Bond |

Applications in Chemical Biology and Medicinal Chemistry Research Via N Methyl D3 7 Azaindole Scaffolds

Design and Synthesis of Research Probes and Tool Compounds

The design of research probes based on the 7-azaindole (B17877) scaffold is driven by its established role as an effective hinge-binding element for protein kinases and its versatility for chemical modification. chemicalbook.comnih.gov The 7-azaindole ring has five positions where various substituents can be attached, allowing for the fine-tuning of properties like potency, selectivity, and solubility. jst.go.jp Synthetic innovation and the commercial availability of derivatives have led to a rapid increase in the number of chemical structures incorporating this framework. nih.govjst.go.jp

The synthesis of these tool compounds often involves multi-step chemical pathways. Common strategies include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura coupling are frequently used to introduce aryl or heteroaryl groups at various positions on the azaindole ring. For instance, 3,5-disubstituted-7-azaindole derivatives can be prepared from 1-tosyl-3-iodo-5-bromo-7-azaindole through successive coupling reactions. nih.gov

Annulation reactions: The bicyclic azaindole core itself can be constructed through condensation and cyclization reactions, for example, by reacting substituted 2-aminopyridines with alkynes. nih.govmdpi.com

Functionalization of the core: Once the core is formed, it can be further modified. Iodination with N-iodosuccinimide (NIS) can activate specific positions for subsequent reactions. nih.govmdpi.com The nitrogen atom of the pyrrole (B145914) ring can also be functionalized, for example, through N-propargylation to create an alkyne handle for "click" chemistry reactions, leading to the synthesis of N-linked 1,2,3-triazole derivatives. rsc.orgrsc.org

These synthetic strategies enable the creation of diverse molecules for biological investigation. The introduction of the N-Methyl-d3 group specifically would typically be achieved in the final steps of a synthesis, using a deuterated methylating agent to install the isotopically labeled tag for its use as a research tool.

Exploration of Azaindole Scaffolds in Target-Oriented Chemical Library Development

The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry, making it an ideal starting point for the development of target-oriented chemical libraries. nih.govresearchgate.net Its proven ability to bind to the ATP pocket of kinases has prompted many researchers to employ it as a "kinase privileged fragment". chemicalbook.comnih.gov Consequently, extensive libraries of 7-azaindole derivatives have been generated to explore the kinome and other target classes. jst.go.jp Over 100,000 chemical structures containing the 7-azaindole framework have been registered, reflecting its broad utility. jst.go.jp

Fragment-Based Drug Discovery (FBDD) programs have successfully used the simple 7-azaindole fragment as a starting point. nih.govnih.gov From this initial fragment, libraries are built by systematically adding substituents to explore the surrounding binding pockets of a target protein. mdpi.com For example, the development of the B-RAF inhibitor Vemurafenib began with a small 7-azaindole fragment. chemicalbook.comjst.go.jp A library of mono- and disubstituted derivatives was then constructed and screened to optimize potency and selectivity. mdpi.com

The development of these libraries often involves systematic modification at key positions of the azaindole ring, as shown in the table below.

| Library Strategy | Positions Modified | Synthetic Method | Target Class |

| Di-arylation | C3 and C5 | Successive Suzuki-Miyaura cross-coupling reactions | Protein Kinases (e.g., DYRK1A) mdpi.com |

| N-substitution | N1 | N-alkylation followed by Cu(I)-catalyzed alkyne azide cycloaddition (CuAAC) | General purpose, fluorescent probes rsc.org |

| Multi-kinase Targeting | C2 and C5 | Not specified | Multiple Protein Kinases depositolegale.it |

| Hinge-Binding Optimization | C3 | Various substitutions on the pyridine (B92270) fraction | Protein Kinases (e.g., Cdc7) mdpi.com |

These libraries are crucial tools for identifying novel inhibitors and probes for a wide range of biological targets.

Investigation of Protein Kinase Inhibition Mechanisms in Research Models

The 7-azaindole scaffold is a cornerstone in the study of protein kinase inhibition. The vast majority of kinase inhibitors are designed as ATP competitors that interact with the hinge region of the kinase's ATP-binding site. chemicalbook.comjst.go.jpdepositolegale.it The 7-azaindole moiety is exceptionally well-suited for this role, as it functions as an excellent hinge-binding motif. chemicalbook.comresearchgate.net Its key mechanistic feature is the ability to form two crucial hydrogen bonds with the backbone of the kinase hinge region: the pyridine N atom acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. jst.go.jpdepositolegale.it This bidentate interaction provides a strong anchor for the inhibitor in the ATP pocket, forming the basis of its inhibitory activity. chemicalbook.com

The broad applicability of the 7-azaindole scaffold has been leveraged to identify and validate new kinase targets. Chemical libraries based on this core are screened against large panels of kinases to uncover novel inhibitor-target pairs. Research has shown that 7-azaindole-based inhibitors can target more than 90 different kinases, effectively covering the entire human kinome. jst.go.jpdepositolegale.it This makes the scaffold an invaluable starting point for medicinal chemistry campaigns against virtually any kinase. jst.go.jp

For example, a kinase-directed screen led to the discovery of a novel series of 7-azaindole inhibitors for p21-activated kinase 1 (PAK1). rsc.org Further optimization of these initial hits resulted in potent and selective tool compounds that could be used in cellular assays to validate PAK1 as a target. rsc.org Similarly, the clinical candidate AZD6738, which features a 7-azaindole core, was used to validate Ataxia Telangiectasia and Rad3-related (ATR) protein kinase as a target in ATM-deficient cancer models. depositolegale.it The potent and broad activity of some derivatives, such as a 2,5-disubstituted-7-azaindole that showed activity against 34 out of 104 kinases tested, highlights the utility of these compounds in identifying new targets and exploring polypharmacology. depositolegale.it

Table of Representative Kinase Targets for 7-azaindole Based Inhibitors

| Kinase Target | Kinase Family | Representative Compound(s) |

|---|---|---|

| B-RAF | Serine/Threonine Kinase | Vemurafenib chemicalbook.comjst.go.jpdepositolegale.it |

| ALK (Anaplastic Lymphoma Kinase) | Receptor Tyrosine Kinase | Crizotinib, various 7-azaindole series nih.govresearchgate.net |

| JAK (Janus Kinase) | Tyrosine Kinase | Decernotinib nih.gov |

| c-Met | Receptor Tyrosine Kinase | Various 2,3-diaryl-7-azaindoles nih.govmdpi.com |

| Cdc7 (Cell division cycle 7) | Serine/Threonine Kinase | 7-Azaindolylideneimidazoles nih.gov |

| DYRK1A | Serine/Threonine Kinase | 3,5-diarylated-7-azaindoles nih.gov |

| PAK1 (p21-activated kinase 1) | Serine/Threonine Kinase | AZ-PAK-36 rsc.org |

| ATR (Ataxia Telangiectasia and Rad3-related) | Serine/Threonine Kinase | AZD6738 depositolegale.it |

X-ray crystallography has been instrumental in elucidating how 7-azaindole-based inhibitors bind to their kinase targets. Analysis of co-crystal structures from the Protein Data Bank (PDB) has revealed that these inhibitors can adopt several distinct binding modes within the ATP pocket. chemicalbook.comjst.go.jpdepositolegale.it These modes are primarily classified into three groups based on the orientation of the azaindole ring relative to the kinase hinge. chemicalbook.comdepositolegale.it

Normal Mode: This is the most common binding orientation. The azaindole ring forms bidentate hydrogen bonds with the backbone amides of hinge residues, typically at positions GK+1 (the residue after the "gatekeeper") and GK+3. chemicalbook.comjst.go.jp

Flipped Mode: In this orientation, the azaindole moiety is flipped 180 degrees relative to the normal mode. chemicalbook.comdepositolegale.it It still forms bidentate hydrogen bonds, but the interactions are with different atoms of the hinge backbone. chemicalbook.com The ability to adopt both normal and flipped modes has been observed for several kinases, suggesting the binding orientation is highly dependent on the inhibitor's specific substitution pattern rather than the kinase's structure. chemicalbook.comdepositolegale.it

Non-Hinge Mode: In some cases, the 7-azaindole group does not interact with the hinge region at all. chemicalbook.comdepositolegale.it This typically occurs when the inhibitor possesses another, more dominant hinge-binding motif, causing the azaindole to occupy a different sub-pocket. depositolegale.it

These structural insights are critical for medicinal chemists, as small modifications to an inhibitor can switch the binding mode, which can have profound effects on structure-activity relationships (SAR). chemicalbook.com For instance, the co-crystal structure of a 7-azaindole inhibitor (7k) with the ALK kinase domain revealed a unique binding mode where a benzyl group occupied a back pocket, explaining its potency and selectivity. researchgate.net This highlights the importance of obtaining structural data throughout the drug design process. chemicalbook.com

Modulation of Receptor Ligand Binding in In Vitro Systems

While renowned for their kinase inhibitory activity, scaffolds derived from 7-azaindole are also valuable for developing ligands for other biological targets, including G protein-coupled receptors (GPCRs). The scaffold's chemical tractability allows it to be incorporated into diverse molecular designs aimed at modulating receptor-ligand interactions in various in vitro research models.

The 7-azaindole moiety has been successfully used to develop subtype-selective ligands for the D2-like family of dopamine receptors (D2, D3, and D4). nih.gov These receptors are important targets in neuroscience research, and selective chemical probes are essential for dissecting their individual biological roles. aging-us.comresearchgate.net

In one notable study, researchers synthesized a series of molecular probes by connecting a phenylpiperazine moiety to a 7-azaindole core via different chemical spacers. nih.gov This approach yielded ligands with distinct selectivity profiles for D2, D3, and D4 receptors. These chemically similar but biologically distinct compounds served as powerful tools for investigating the molecular basis of subtype selectivity through radioligand displacement experiments, mutagenesis, and computational docking studies. nih.gov The research identified specific interactions with both highly conserved amino acids (such as Asp3.32 and His6.55) and less conserved residues that contribute to the observed subtype selectivity. nih.gov This work demonstrates that the 7-azaindole scaffold can be effectively utilized to create sophisticated chemical probes for studying the pharmacology of GPCRs. nih.gov

Serotonin Receptor (5-HT) Ligand Research

The 7-azaindole nucleus is a common scaffold in the design of ligands for a variety of biological targets, including serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system. However, the replacement of an indole (B1671886) ring with a 7-azaindole moiety does not always confer the desired pharmacological activity.

In a study focused on developing multi-target antidepressants, a series of compounds were synthesized featuring a 7-azaindole scaffold. When compared to their 1H-indole counterparts, these 7-azaindole derivatives exhibited a significant decrease in binding affinity for the 5-HT2A, 5-HT6, and 5-HT7 serotonin receptors. mdpi.com This finding underscores the critical role of the indole nucleus in maintaining interactions with these specific serotonin receptor subtypes. Interestingly, despite the loss of affinity for serotonin receptors, the 7-azaindole-containing compounds displayed high affinity for the dopamine D2 receptor. mdpi.com

While this particular study did not specifically utilize N-Methyl-d3-7-azaindole, it highlights the nuanced structure-activity relationships involved in ligand-receptor interactions. The use of the deuterated N-methylated analog in such studies could help to further dissect the metabolic pathways of these compounds and provide insights into their pharmacokinetic profiles, which is crucial for the development of effective neurological drugs.

Table 1: Comparative Binding Affinities of Indole vs. 7-Azaindole Analogs for Serotonin Receptors

| Receptor Subtype | Indole Analog Affinity | 7-Azaindole Analog Affinity |

| 5-HT2A | High | Significantly Lower |

| 5-HT6 | High | Significantly Lower |

| 5-HT7 | High | Significantly Lower |

| Dopamine D2 | Lower | High |

Role in Understanding DNA Base Pairing and Mutagenesis Mechanisms in Model Systems

N-Methyl-7-azaindole, a close structural analog of this compound, has proven to be a valuable fluorescent probe for investigating the structure and dynamics of DNA. The 7-azaindole moiety is structurally similar to purine (B94841) bases, allowing for its incorporation into DNA oligonucleotides as a substitute for a natural base. nih.govnih.gov

A key feature of 7-azaindole is its fluorescence properties, which are sensitive to its local environment. Methylation at the N-1 position is crucial as it prevents the formation of non-fluorescent dimers through hydrogen bonding, thereby enhancing its utility as a fluorescent probe. nih.govacs.org When incorporated into a single-stranded DNA oligonucleotide, the fluorescence of N-methyl-7-azaindole is significantly quenched. nih.gov This quenching is even more pronounced upon the formation of a double-stranded DNA helix, indicating that the probe is stacked with the neighboring DNA bases. nih.gov

This environmentally sensitive fluorescence provides a powerful tool for studying DNA mechanics. For instance, the increase in fluorescence upon the melting of a DNA duplex can be used to monitor the transition from a double-stranded to a single-stranded state. nih.gov This allows researchers to investigate the stability of DNA and the effects of various factors, such as base mismatches or the binding of proteins and small molecules, on DNA structure. The use of the deuterated analog, this compound, could further refine these studies by introducing a subtle isotopic label for more advanced spectroscopic techniques, such as NMR, to probe the dynamics of the DNA duplex in greater detail.

Table 2: Fluorescence Quantum Yields of 7-Azaindole Analogs

| Compound | Environment | Fluorescence Quantum Yield |

| 7-Azaindole | Water | 0.023 |

| N-1 Glycosylated 7-Azaindole | Water | 0.53 |

| 7-Azaindole in single-strand DNA | Aqueous Buffer | 0.020 |

| 7-Azaindole in double-strand DNA | Aqueous Buffer | 0.016 |

Utility in Enzyme Mechanism Research (e.g., acetylcholinesterase, peroxygenases)

The 7-azaindole scaffold has been incorporated into various molecules designed as enzyme inhibitors. For example, derivatives of 7-azaindole have been explored as inhibitors for a range of kinases. nih.gov In the context of acetylcholinesterase, an enzyme critical for neurotransmission, understanding the binding of inhibitors is crucial for the development of drugs for conditions like Alzheimer's disease. The use of a deuterated compound like this compound could offer advantages in mechanistic studies. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be used to determine the rate-limiting step of an enzymatic reaction and to elucidate the transition state of the reaction.

Furthermore, the introduction of a deuterated methyl group provides a specific spectroscopic handle. In nuclear magnetic resonance (NMR) studies, the deuterium signal can be used to probe the local environment of the N-methyl group within the enzyme's active site, providing valuable information about ligand binding and conformational changes in the enzyme.

Similarly, in the study of peroxygenases, which are versatile biocatalysts, understanding their reaction mechanisms is key to harnessing their synthetic potential. The use of deuterated substrates or probes can help to elucidate the nature of the reactive oxygen species involved and the mechanism of oxygen transfer.

Although specific examples with this compound are yet to be published, its potential as a tool in enzyme mechanism research is significant, building on the established utility of isotopic labeling and the biological relevance of the 7-azaindole scaffold.

Future Research Directions and Unexplored Avenues for N Methyl D3 7 Azaindole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical and chemical research. For N-Methyl-d3-7-azaindole, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste, lower cost. | Development of catalysts that can mediate multiple transformations in a single pot. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Use of aqueous reaction media, biodegradable catalysts, and energy-efficient methods. mdpi.com |

| Flow Chemistry | Enhanced control over reaction parameters, improved scalability and safety. | Optimization of reaction conditions in continuous flow reactors for deuteration and N-methylation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of catalyzing the deuteration and N-methylation of the 7-azaindole (B17877) scaffold. |

Exploration of New Catalytic Systems for Azaindole Functionalization

Catalysis is a key enabling technology for the synthesis and functionalization of complex molecules like 7-azaindole. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to introduce the N-methyl-d3 group and to further functionalize the azaindole core, opening up possibilities for creating new derivatives with unique properties.

A significant area of interest is the use of earth-abundant and non-toxic metals as catalysts, moving away from precious metals like palladium and rhodium. ed.ac.uknih.govrsc.org Iron, copper, and nickel-based catalysts are being increasingly investigated for their ability to mediate a variety of organic transformations, including C-H activation and cross-coupling reactions, which are crucial for modifying the 7-azaindole skeleton. researchgate.netnih.govrsc.org The development of photocatalytic methods, which utilize visible light to drive chemical reactions, also presents a sustainable and powerful tool for azaindole functionalization. rsc.org

| Catalytic System | Potential Application | Future Research Goal |

| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Cost-effective and sustainable C-H functionalization and cross-coupling reactions. ed.ac.uknih.govrsc.org | Designing highly active and selective catalysts for the N-methylation and deuteration of 7-azaindole. acs.org |

| Photocatalysis | Mild and selective functionalization using visible light as a renewable energy source. | Developing new photoredox catalysts for the efficient synthesis of deuterated azaindole derivatives. |

| Dual Catalysis | Combining two different catalytic cycles to achieve novel transformations in a single step. | Exploring synergistic catalytic systems for the direct and selective introduction of the N-methyl-d3 group. |

| Organocatalysis | Metal-free and environmentally benign catalysis. | Designing small organic molecules that can effectively catalyze the deuteration and N-methylation of the 7-azaindole core. |

Advanced Applications in Bioanalytical Research Methodologies

The primary utility of this compound is as an internal standard in mass spectrometry-based quantification. mdpi.com Its nearly identical physicochemical properties to the non-deuterated analyte, but distinct mass, allow for precise and accurate measurement of the analyte's concentration in complex biological matrices. mdpi.com

Future bioanalytical applications will likely extend beyond simple quantification. The use of deuterated standards in pharmacokinetic studies to differentiate between an administered drug and its metabolites is a key area of interest. researchgate.net This is particularly important in drug metabolism and pharmacokinetic (DMPK) studies during the drug development process. Furthermore, this compound could be employed in quantitative proteomics and metabolomics studies as a stable isotope-labeled standard for the accurate quantification of endogenous or exogenous 7-azaindole-containing molecules.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

| AI/ML Application | Potential Impact | Future Research Focus |

| Property Prediction | Accelerated discovery of new deuterated compounds with desired properties. researchgate.netaps.org | Development of more accurate and robust predictive models for pharmacokinetic and pharmacodynamic properties. |

| Synthetic Route Design | Identification of novel and more efficient synthetic pathways. mdpi.com | Integration of green chemistry principles into AI-driven synthesis planning. |

| Prediction of Kinetic Isotope Effects | Enhanced understanding of reaction mechanisms and improved design of deuterated molecules. digitellinc.comresearchgate.net | Training ML models on larger and more diverse datasets to improve prediction accuracy. nih.gov |

| De Novo Drug Design | Generation of novel deuterated azaindole structures with potential therapeutic activity. nih.govnih.govtue.nl | Combining generative models with multi-objective optimization to design molecules with a balance of desired properties. |

Role in Emerging Fields of Chemical Bond Activation and Material Science Research

The unique electronic properties of the 7-azaindole scaffold make it an intriguing candidate for applications beyond the life sciences. rsc.org Future research is poised to explore the role of this compound and its derivatives in the fields of chemical bond activation and materials science.

The 7-azaindole core can act as a directing group in C-H activation reactions, facilitating the selective functionalization of otherwise inert chemical bonds. researchgate.netnih.gov This has significant implications for the development of new synthetic methodologies. In materials science, the photophysical properties of 7-azaindole derivatives are of particular interest. acs.org Their fluorescence and ability to form hydrogen-bonded structures make them potential building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials. acs.orgnih.govrsc.orgjmaterenvironsci.comossila.com The introduction of a deuterated methyl group could potentially influence the photostability and electronic properties of these materials, opening up new avenues for research and development.

Q & A

Q. How can researchers ensure compliance with reporting standards when publishing this compound data?

- Methodological Answer : Adhere to journal-specific guidelines (e.g., Medicinal Chemistry Research) by detailing synthetic protocols, spectroscopic validation, and statistical methods. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials and declare any conflicts of interest or funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.